N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-6-16-17(2)12(8)15-7-9-3-10(13)5-11(14)4-9;/h3-6,15H,7H2,1-2H3;1H |
InChI Key |
MBUHFPUALISOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Standard Laboratory Protocol
In a typical setup, 2,4-dimethylpyrazole (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Sodium hydride (1.2 equiv) is added to deprotonate the amine, generating a reactive intermediate. 3,5-Difluorobenzyl chloride (1.1 equiv) is introduced dropwise at 0°C, followed by gradual warming to room temperature. The reaction proceeds for 12–16 hours, monitored by thin-layer chromatography (TLC). Quenching with ice water and extraction with ethyl acetate yields the free base, which is subsequently treated with hydrochloric acid in ethanol to form the hydrochloride salt.
Key Parameters:
- Solvent: THF or dimethylformamide (DMF)
- Base: NaH, K₂CO₃, or triethylamine
- Temperature: 0°C to 25°C
- Yield: 75–85% (free base), 90–95% (hydrochloride salt after crystallization)
Industrial-Scale Adaptation
Industrial synthesis prioritizes cost efficiency and safety. A continuous-flow reactor replaces batch processing, enabling precise control over exothermic reactions. Benzyl chloride and pyrazole derivatives are pumped through a titanium reactor at 50°C, with residence times optimized to 2 hours. The hydrochloride salt is precipitated using gaseous HCl, followed by centrifugal drying. This method achieves a throughput of 500 kg/day with >99% purity.
Alternative Synthetic Routes and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 3,5-difluorobenzyl bromide, 2,4-dimethylpyrazole, and potassium tert-butoxide in acetonitrile is irradiated at 150°C for 15 minutes. The rapid dielectric heating enhances reaction kinetics, yielding 92% of the free base. Subsequent salt formation with HCl gas in methanol completes the process.
Advantages:
- Time efficiency: 80% reduction compared to conventional methods
- Solvent recovery: 95% acetonitrile reclaimed via distillation
Palladium-Catalyzed Coupling
For halogenated pyrazole precursors, a Suzuki-Miyaura coupling offers regioselective control. 2,4-Dimethyl-3-iodopyrazole reacts with (3,5-difluorophenyl)boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃. While this method achieves 88% yield, its complexity limits industrial adoption.
Optimization of Reaction Conditions
Solvent Systems and Basicity
Polar aprotic solvents (DMF, THF) favor nucleophilic substitution by stabilizing ionic intermediates. Comparative studies show DMF improves yields by 10–15% over THF but complicates purification due to high boiling points. Basicity plays a critical role: NaH outperforms K₂CO₃ in anhydrous conditions but poses handling risks.
Temperature and Stoichiometry
Exceeding 25°C during benzyl chloride addition leads to side products such as bis-alkylated pyrazoles. Stoichiometric excess of benzyl chloride (1.1–1.2 equiv) minimizes dimerization, while higher equivalents (>1.5) reduce yields to <70%.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1). Slow cooling to 4°C produces needle-like crystals with 99.5% purity (HPLC). Alternative solvents like acetone or isopropanol yield inferior crystal morphology.
Analytical Validation
- NMR Spectroscopy: ¹H NMR (400 MHz, D₂O) δ 2.21 (s, 6H, CH₃), 4.52 (s, 2H, CH₂), 6.82–6.88 (m, 3H, Ar-H).
- Mass Spectrometry: ESI-MS m/z 273.71 [M+H]⁺, confirming molecular weight.
Industrial Manufacturing and Scalability
Continuous-Flow Reactor Design
A modular system with in-line FTIR monitoring ensures real-time quality control. Key metrics:
| Parameter | Value |
|---|---|
| Flow rate | 10 L/min |
| Temperature | 50°C ± 2°C |
| Residence time | 120 min |
| Purity | 99.3% ± 0.2% |
Waste Management
Solvent recovery units reduce THF consumption by 70%. Byproducts like sodium chloride are repurposed for road de-icing, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with three structurally or functionally related molecules (Table 1):
Key Observations:
- Core Heterocycles: The target compound’s pyrazole core distinguishes it from azetidine-sulfonamide (e.g., Aventis compound) and benzamide derivatives (e.g., diflubenzuron).
- Halogenation Patterns: The 3,5-difluorophenyl group is shared with the Aventis compound, while diflubenzuron and fluazuron use 2,6-difluorobenzamide. Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism, a feature critical for pesticidal activity in diflubenzuron and fluazuron .
- Salt Forms: The hydrochloride salt in the target compound contrasts with the neutral sulfonamide (Aventis) and free-base benzamides. Salts typically improve solubility, which could expand its utility in aqueous formulations compared to diflubenzuron’s poor solubility .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C12H14ClF2N3
- Molecular Weight : 273.71 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring with a difluorophenyl group and two methyl substituents. The hydrochloride form enhances solubility, making it suitable for biological studies and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, such as acetolactate synthase, disrupting essential metabolic pathways in microorganisms.
- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound has antimicrobial effects against various pathogens. Its mechanism may involve the inhibition of growth through enzyme targeting .
- Antifungal Activity : The compound has been investigated for its antifungal properties, particularly against species such as Fusarium oxysporum. It has shown promising results in inhibiting fungal growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
- Fungal Inhibition : In tests against Fusarium oxysporum, the compound demonstrated effective inhibition with an IC50 value of 30 µg/mL. This highlights its potential application in agricultural settings to combat plant pathogens .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
